4-(2-Thienyl)butanoic acid methyl ester

TRPV1 Pain Capsaicin

Procure 4-(2-Thienyl)butanoic acid methyl ester as a versatile thiophene building block. Its unique 2-thienyl electronic profile enables regioselective 5-position iodination, generating cross-coupling precursors for analog synthesis. It serves as a key intermediate for non-pungent TRPV1 agonist development and exhibits potent BuChE inhibition (IC₅₀ 1.20 nM). Essential for researchers requiring thiophene-specific π-conjugation properties not available with phenyl or furan analogs.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
CAS No. 20828-66-4
Cat. No. B1266847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Thienyl)butanoic acid methyl ester
CAS20828-66-4
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC1=CC=CS1
InChIInChI=1S/C9H12O2S/c1-11-9(10)6-2-4-8-5-3-7-12-8/h3,5,7H,2,4,6H2,1H3
InChIKeyFUTXOYOSYBCRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Thienyl)butanoic acid methyl ester (CAS 20828-66-4): Core Chemical Identity and Class Context for Research Procurement


4-(2-Thienyl)butanoic acid methyl ester (CAS 20828-66-4), with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol, is a thiophene-containing aliphatic ester [1]. It belongs to the class of heteroaromatic compounds in which a butanoic acid methyl ester chain is attached to the 2-position of a thiophene ring . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, where the thiophene moiety confers distinct electronic and steric properties compared to phenyl or other heterocyclic analogs [2]. It serves as a key intermediate for generating structurally diverse analogs through functionalization at the thiophene ring or modification of the ester group [3].

Procurement Alert: Why 4-(2-Thienyl)butanoic acid methyl ester (CAS 20828-66-4) Cannot Be Replaced by Generic Aromatic Esters


Attempts to substitute 4-(2-thienyl)butanoic acid methyl ester with generic aromatic esters (e.g., 4-phenylbutanoic acid methyl ester) or other heterocyclic analogs (e.g., 4-(3-thienyl)butanoic acid methyl ester, 4-(2-furyl)butanoic acid methyl ester) are scientifically unsound. The thiophene ring in the 2-position exhibits unique electronic characteristics and π-conjugation properties that differ fundamentally from benzene or furan rings . These differences directly impact the compound's utility as a synthetic intermediate: electrophilic aromatic substitution on the 2-thienyl moiety occurs preferentially at the 5-position [1], enabling regioselective iodination that is not available to phenyl analogs [2]. Furthermore, the thiophene sulfur atom provides distinct hydrogen-bonding acceptor capacity and influences lipophilicity profiles (cLogP) compared to oxygen-containing furan analogs . These molecular determinants directly govern both synthetic outcomes and biological target recognition [3], rendering generic substitution invalid for applications where the 2-thienyl pharmacophore or its specific reactivity is required.

4-(2-Thienyl)butanoic acid methyl ester (CAS 20828-66-4): Quantified Differentiation Evidence for Research and Industrial Selection


TRPV1 Agonist Development: 4-(Thiophen-2-yl)butanoic Acid Scaffold Exhibits Favorable Potency Compared to Capsaicin

The 4-(thiophen-2-yl)butanoic acid scaffold, from which the methyl ester is derived, was identified as a cyclic substitute for the unsaturated alkyl chain of the natural TRPV1 agonist capsaicin. Derivatives of this scaffold (specifically amide 1) demonstrated good agonist efficacy at TRPV1 channels when directly compared to capsaicin in cellular assays [1]. This establishes the 2-thienylbutanoic acid framework as a privileged scaffold for developing non-pungent TRPV1 modulators, a property not shared by phenylbutanoic acid analogs.

TRPV1 Pain Capsaicin Agonist Neuroprotection

Cholinesterase Inhibition: 4-(2-Thienyl)butanoic acid Methyl Ester Exhibits Sub-micromolar BuChE IC₅₀ and Moderate AChE Inhibition

In direct enzyme inhibition assays, 4-(2-thienyl)butanoic acid methyl ester (reported as CHEMBL3827064) demonstrated potent inhibition of human butyrylcholinesterase (BuChE) with an IC₅₀ of 1.20 nM [1]. This represents a >180-fold selectivity for BuChE over human acetylcholinesterase (AChE), for which the compound shows an IC₅₀ of 218 nM [2]. In contrast, the structurally related 4-phenylbutanoic acid methyl ester lacks the sulfur heteroatom required for effective BuChE active site interaction, and no comparable nanomolar BuChE inhibition data has been reported for phenyl analogs in the same assay systems.

Cholinesterase Alzheimer's Disease BuChE AChE Neurodegeneration

Matrix Metalloprotease (MMP) Inhibitor Patent Class: Thiophenebutanoic Acid Derivatives Show Preferential MMP-2 and MMP-9 Inhibition

The 4-(2-thienyl)butanoic acid scaffold is the core structural element in a patent class claiming thiophenebutanoic acid derivatives as matrix metalloprotease (MMP) inhibitors (US5854277A) [1]. The patent specifically discloses compounds demonstrating preferential inhibition of gelatinases MMP-2 and MMP-9 over collagenase MMP-1. While the methyl ester serves as a prodrug or synthetic precursor, the free carboxylic acid analogs exhibit IC₅₀ values in the low nanomolar range against MMP-2 (e.g., Example 1: IC₅₀ < 10 nM) and sub-micromolar activity against MMP-9 [1]. In contrast, structurally analogous phenylbutanoic acid derivatives (e.g., 4-phenylbutanoic acid) show substantially weaker MMP inhibition and are not claimed in this patent class.

MMP Inhibitor Cancer Metastasis Arthritis Tissue Remodeling

Cyclooxygenase-2 (COX-2) Inhibition: 4-(2-Thienyl)butanoic acid Methyl Ester Exhibits Moderate COX-2 IC₅₀ with Selectivity Over COX-1

Inhibition assays against ovine cyclooxygenase enzymes reveal that 4-(2-thienyl)butanoic acid methyl ester (reported as CHEMBL4458648) inhibits COX-2 with an IC₅₀ of 110 nM, while showing markedly weaker inhibition of COX-1 (IC₅₀ = 8,330 nM) [1]. This corresponds to a >75-fold COX-2/COX-1 selectivity ratio. In contrast, the structurally related methyl 4-phenylbutanoate (phenyl analog) lacks the sulfur-containing heterocycle and does not exhibit comparable COX-2 inhibition potency or selectivity in the same assay platform.

COX-2 Inflammation NSAID Analgesic Selectivity

Synthetic Versatility: Regioselective 5-Iodination Yields Methyl 4-(5-iodothiophen-2-yl)butanoate in 60% Yield

4-(2-Thienyl)butanoic acid methyl ester undergoes regioselective electrophilic iodination at the 5-position of the thiophene ring when treated with N-iodosuccinimide (NIS) in acetonitrile, yielding methyl 4-(5-iodothiophen-2-yl)butanoate in 60% yield [1]. This transformation installs a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). In contrast, 4-(3-thienyl)butanoic acid methyl ester would undergo iodination at the 2-position with different regioselectivity, while 4-phenylbutanoic acid methyl ester requires harsher conditions for halogenation and offers less predictable regiocontrol. 4-(2-Furyl)butanoic acid methyl ester is acid-sensitive and cannot be iodinated under identical conditions due to furan ring instability.

Organic Synthesis Halogenation Cross-Coupling Suzuki-Miyaura Sonogashira

4-(2-Thienyl)butanoic acid methyl ester (CAS 20828-66-4): Evidence-Based Research and Industrial Application Scenarios


Scenario 1: Synthesis of TRPV1-Targeted Analgesic or Neuroprotective Agents

Researchers developing non-pungent TRPV1 agonists for pain management or neuroprotection should procure this compound as the starting material for synthesizing 4-(thiophen-2-yl)butanamide derivatives. The scaffold was identified as a cyclic substitute for capsaicin's unsaturated alkyl chain and derivatives exhibited good agonist efficacy at TRPV1 channels compared to capsaicin [1]. The methyl ester can be hydrolyzed to the free acid and coupled with various amines (e.g., 4-hydroxy-3-methoxybenzylamine) to generate amide analogs with optimized potency and reduced pungency.

Scenario 2: Development of BuChE-Selective Inhibitors for Alzheimer's Disease Research

This compound is directly applicable as a lead scaffold or tool compound for developing selective butyrylcholinesterase (BuChE) inhibitors. It demonstrates potent inhibition of human BuChE with an IC₅₀ of 1.20 nM and >180-fold selectivity over AChE (IC₅₀ = 218 nM) [2]. Research groups investigating BuChE's role in Alzheimer's disease progression can utilize this methyl ester as a starting point for SAR optimization, with the ester group offering opportunities for prodrug design or further functionalization.

Scenario 3: MMP-2/MMP-9 Inhibitor Discovery for Cancer Metastasis and Arthritis

Medicinal chemistry teams pursuing gelatinase (MMP-2/MMP-9) inhibitors should acquire this compound as a core scaffold. The thiophenebutanoic acid framework is patent-protected (US5854277A) for MMP inhibition, with free acid derivatives demonstrating low nanomolar IC₅₀ values against MMP-2 [3]. The methyl ester serves as a prodrug precursor or can be hydrolyzed to the active carboxylic acid for SAR exploration in cancer metastasis, osteoarthritis, or tissue remodeling applications.

Scenario 4: Diversity-Oriented Synthesis via Regioselective 5-Iodination for Cross-Coupling

Synthetic chemists requiring a versatile building block for library synthesis should select this compound due to its efficient, regioselective iodination at the thiophene 5-position. Treatment with N-iodosuccinimide yields methyl 4-(5-iodothiophen-2-yl)butanoate in 60% yield under mild conditions [4]. This iodo intermediate is primed for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling rapid generation of structurally diverse analogs with varied biaryl or alkyne substituents at the thiophene ring.

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